molecular formula C20H19N3O4 B2710880 2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 899724-85-7

2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No. B2710880
M. Wt: 365.389
InChI Key: LKYVARCCQUASOM-UHFFFAOYSA-N
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Description

2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide, also known as BDP, is a synthetic compound that belongs to the class of pyrazine derivatives. BDP has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism Of Action

The mechanism of action of 2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is not fully understood. However, studies have suggested that its anti-inflammatory and antioxidant properties are mediated through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and modulating the expression of various genes involved in cell proliferation and survival.

Biochemical And Physiological Effects

2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide has been found to exhibit various biochemical and physiological effects. Studies have shown that 2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide can reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and inhibit the activity of inflammatory enzymes, such as COX-2 and iNOS. 2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide has been found to inhibit tumor growth and induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of 2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is its ability to exhibit multiple biological activities, making it a promising candidate for the development of novel therapeutics. However, one limitation of 2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide and its potential toxicity.

Future Directions

There are several future directions for the study of 2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide. One area of interest is the development of 2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to investigate the anticancer properties of 2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide and its potential use in cancer therapy. Furthermore, the development of more efficient synthesis methods for 2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide could facilitate its use in future research and clinical applications.

Synthesis Methods

2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate, followed by condensation with hydrazine hydrate and benzyl bromide. The resulting product is then reacted with N-(3-methoxyphenyl)acetamide to yield 2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide.

Scientific Research Applications

2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide has also been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, 2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide has been investigated for its anticancer properties, with studies demonstrating its ability to induce apoptosis and inhibit tumor growth.

properties

IUPAC Name

2-(4-benzyl-2,3-dioxopyrazin-1-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-27-17-9-5-8-16(12-17)21-18(24)14-23-11-10-22(19(25)20(23)26)13-15-6-3-2-4-7-15/h2-12H,13-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYVARCCQUASOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide

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